REACTION_CXSMILES
|
Br.[Br:2][C:3]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[C:6]([CH3:12])[C:4]=1[NH2:5].Cl.[N:14]([O-])=O.[Na+].C([O-])(=O)C.[Na+].CC(S)(C)C.CC(C)([O-])C.[K+]>O.C(O)C.CS(C)=O>[Br:2][C:3]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[C:6]2[C:4]=1[NH:5][N:14]=[CH:12]2 |f:0.1,3.4,5.6,8.9|
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Name
|
|
Quantity
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18.5 g
|
Type
|
reactant
|
Smiles
|
Br.BrC1=C(N)C(=CC(=C1)OC)C
|
Name
|
|
Quantity
|
56 mL
|
Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
4.51 g
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Type
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reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
7.02 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)S
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
55.9 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The resulting mixture was poured onto ice
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted into diethyl ether (2×)
|
Type
|
WASH
|
Details
|
The ethereal was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in dimethylsulfoxide (35 mL)
|
Type
|
CUSTOM
|
Details
|
(ca. 10° C.)
|
Type
|
CUSTOM
|
Details
|
The bath was removed
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured onto ice/concentrated hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with dichloromethane (2×)
|
Type
|
WASH
|
Details
|
washed with water (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Preparative HPLC gave 10.1 g (86%) as a tan solid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |